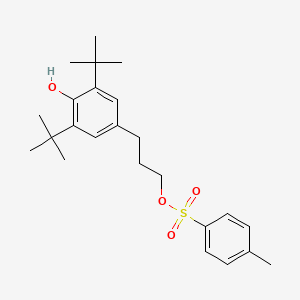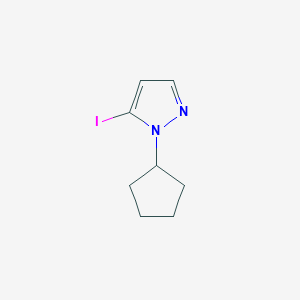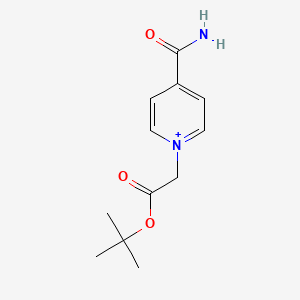![molecular formula C7H16NO3P B15045651 diethyl [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B15045651.png)
diethyl [(2R)-2-methylaziridin-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-methylaziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new C-P bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, such as phosphonic acids or phosphine oxides.
Cycloaddition Reactions: The aziridine moiety can undergo cycloaddition reactions with various dipolarophiles to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary, but typical conditions include moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of phosphonate esters, while oxidation reactions can produce phosphonic acids .
Scientific Research Applications
Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organophosphorus compounds, which are valuable intermediates in organic chemistry.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its ability to form stable P-C bonds.
Corrosion Inhibition:
Mechanism of Action
The mechanism of action of diethyl [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate esters, such as diethyl phosphonate and dimethyl phosphonate, as well as aziridine derivatives like 2-methylaziridine .
Uniqueness
Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate is unique due to its combination of a phosphonate group and an aziridine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H16NO3P |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
(2R)-1-diethoxyphosphoryl-2-methylaziridine |
InChI |
InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m1/s1 |
InChI Key |
OJIVQDIJUPTQTI-GVHYBUMESA-N |
Isomeric SMILES |
CCOP(=O)(N1C[C@H]1C)OCC |
Canonical SMILES |
CCOP(=O)(N1CC1C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15045572.png)

![5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B15045579.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15045597.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15045600.png)
![[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate](/img/structure/B15045603.png)

![2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B15045611.png)
![(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B15045615.png)

![1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene](/img/structure/B15045641.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15045656.png)
